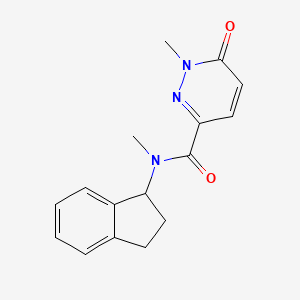
2-(3-Methylpiperidino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylpiperidino)nicotinamide (MPN) is a chemical compound that has been widely used in scientific research. It is a nicotinamide derivative that has shown potential in various fields, including neuroprotection, cancer therapy, and immunomodulation.
Mécanisme D'action
The exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide is not fully understood. However, it has been proposed that 2-(3-Methylpiperidino)nicotinamide exerts its neuroprotective effects by activating the NAD-dependent deacetylase sirtuin-1 (SIRT1) and reducing oxidative stress. 2-(3-Methylpiperidino)nicotinamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
2-(3-Methylpiperidino)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to increase the levels of NAD+ and SIRT1, which are involved in cellular metabolism and stress response. 2-(3-Methylpiperidino)nicotinamide has also been found to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes. Additionally, 2-(3-Methylpiperidino)nicotinamide has been shown to regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methylpiperidino)nicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2-(3-Methylpiperidino)nicotinamide has also been found to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2-(3-Methylpiperidino)nicotinamide has some limitations, such as its poor solubility in water, which may affect its bioavailability. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to have some off-target effects, which may complicate the interpretation of research findings.
Orientations Futures
There are several future directions for 2-(3-Methylpiperidino)nicotinamide research. One direction is to investigate its potential in other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Another direction is to explore its immunomodulatory effects in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-Methylpiperidino)nicotinamide and its potential off-target effects. Finally, the development of more water-soluble and bioavailable derivatives of 2-(3-Methylpiperidino)nicotinamide may enhance its therapeutic potential.
Conclusion:
In conclusion, 2-(3-Methylpiperidino)nicotinamide is a promising compound that has shown potential in various fields of research. Its neuroprotective, anticancer, and immunomodulatory effects make it a potential candidate for therapeutic applications. Further research is needed to fully understand its mechanism of action and potential off-target effects. The development of more water-soluble and bioavailable derivatives may enhance its therapeutic potential.
Méthodes De Synthèse
2-(3-Methylpiperidino)nicotinamide can be synthesized by reacting 3-methylpiperidine with nicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). After the reaction, the product can be purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(3-Methylpiperidino)nicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(3-Methylpiperidino)nicotinamide has also been investigated for its anticancer properties, particularly in breast cancer and lung cancer. Additionally, 2-(3-Methylpiperidino)nicotinamide has been found to modulate the immune system, making it a potential candidate for immunotherapy.
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-4-3-7-15(8-9)12-10(11(13)16)5-2-6-14-12/h2,5-6,9H,3-4,7-8H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCOGWTXHPEDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)

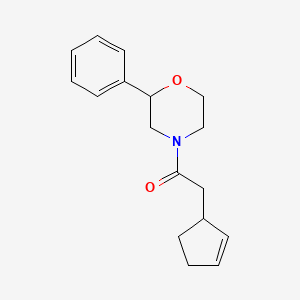
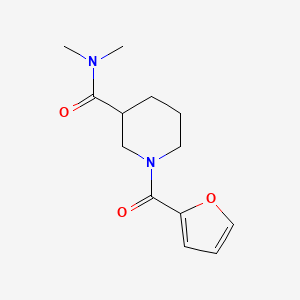
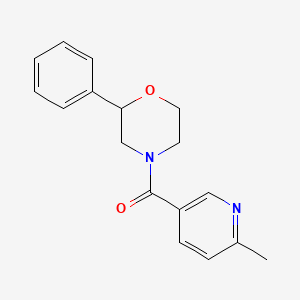


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
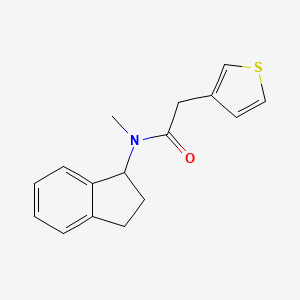
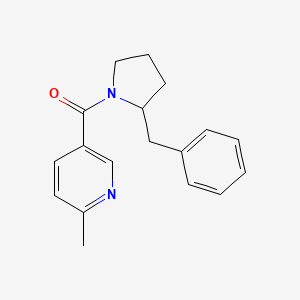
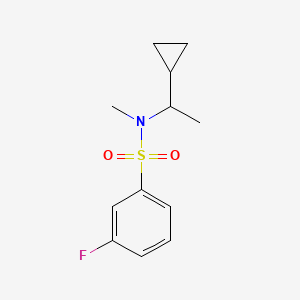
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
